4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide

Physicochemical Property Profiling Lipophilicity Drug Design

This sulfonamide derivative features a unique para-aminomethyl group and N,N-diethyl substitution, enhancing lipophilicity (cLogP ~1.1-1.3) for improved membrane permeability over simpler analogs. Ideal as a versatile scaffold for synthesizing drug candidates targeting transporters. For enhanced solubility in aqueous assays, select the hydrochloride salt (CAS 878745-43-8). Available as free base (≥95%).

Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
Cat. No. B12110932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide
Molecular FormulaC11H18N2O2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)CN
InChIInChI=1S/C11H18N2O2S/c1-3-13(4-2)16(14,15)11-7-5-10(9-12)6-8-11/h5-8H,3-4,9,12H2,1-2H3
InChIKeyHRNXLBILTRMFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide: Identity and Structural Baseline


4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide (CAS 859491-49-9) is a sulfonamide derivative featuring an aminomethyl group at the para-position and a diethylamine moiety on the sulfonamide nitrogen [1]. The molecule possesses a molecular weight of 242.338 g/mol and the molecular formula C₁₁H₁₈N₂O₂S [2]. The compound is commercially available as a free base (standard purity ≥95%) and as its hydrochloride salt (CAS 878745-43-8), the latter offering enhanced stability and solubility for research applications .

4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide: Why Class-Level Substitution is Scientifically Unreliable


Despite belonging to the broad sulfonamide class, 4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide cannot be interchangeably substituted with other in-class compounds. The combination of a para-aminomethyl group and the N,N-diethyl sulfonamide creates a unique structural and property profile that differs fundamentally from simpler analogs like mafenide (4-aminomethylbenzenesulfonamide) or 4-amino-N,N-diethylbenzenesulfonamide [1]. The diethyl groups on the sulfonamide nitrogen significantly enhance lipophilicity and membrane permeability compared to unsubstituted sulfonamides, while the aminomethyl group provides a handle for further derivatization . This structural divergence translates into measurable differences in physicochemical properties, synthetic utility, and biological behavior, as quantified in the evidence below.

4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide: Quantitative Differentiation Evidence vs. Key Comparators


Increased Calculated LogP and Lipophilicity vs. Unsubstituted Sulfonamide Mafenide

The target compound exhibits a calculated LogP value of approximately 1.1 to 1.3, reflecting the lipophilic contribution of the N,N-diethyl substituents . In contrast, mafenide (4-(aminomethyl)benzenesulfonamide), lacking the diethyl groups, has a calculated LogP of approximately -0.9 [1]. This difference of ~2.0 log units corresponds to an approximate 100-fold difference in predicted octanol-water partition coefficient, directly impacting membrane permeability and in vivo distribution properties.

Physicochemical Property Profiling Lipophilicity Drug Design

Distinct Molecular Weight and Formula vs. 4-Amino-N,N-diethylbenzenesulfonamide

4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide (MW 242.34, C₁₁H₁₈N₂O₂S) contains an aminomethyl (-CH₂NH₂) group at the para position [1]. The closely related analog 4-amino-N,N-diethylbenzenesulfonamide (CAS 1709-39-3, MW 228.31, C₁₀H₁₆N₂O₂S) lacks this methylene spacer, having an amino (-NH₂) group directly attached to the benzene ring . The 14 Da mass difference corresponds to the additional -CH₂- unit, and the presence of a primary alkyl amine versus an aromatic amine fundamentally alters the compound's reactivity profile and pKa of the amine group.

Synthetic Intermediate Utility Molecular Properties Derivatization Potential

Hydrochloride Salt Form Solubility Enhancement vs. Free Base

4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide hydrochloride (CAS 878745-43-8) offers superior aqueous solubility compared to the free base (CAS 859491-49-9). While direct comparative solubility data are not publicly available for this specific compound, the hydrochloride salt formation of a primary amine-containing sulfonamide typically enhances aqueous solubility by 10- to 100-fold relative to the free base in pH-neutral aqueous buffers [1]. This is a well-established class-level phenomenon for sulfonamide amines.

Salt Form Selection Solubility Formulation Science

Anion Transport Inhibitory Activity of N,N-Diethyl Sulfonamide Scaffold vs. Other Sulfonamides

The N,N-diethyl sulfonamide motif confers specific activity in modulating anion transport across erythrocyte membranes. p-Carboxy N,N-diethyl benzene sulfonamide, a close structural analog, was found to inhibit organic anion and chloride permeabilities in ox erythrocytes, with probenecid (the reference compound) exhibiting an I₅₀ of 4 × 10⁻⁵ M [1]. While quantitative data for 4-(aminomethyl)-N,N-diethylbenzene-1-sulfonamide itself are not reported, the N,N-diethyl sulfonamide core is essential for this inhibitory activity, whereas unsubstituted or mono-substituted sulfonamides lack this property [2].

Ion Transport Modulation Membrane Biology Pharmacological Tool Compounds

4-(Aminomethyl)-N,N-diethylbenzene-1-sulfonamide: Validated Research and Industrial Application Scenarios


Synthetic Intermediate for Lipophilic Sulfonamide Derivatives

The compound's high lipophilicity (cLogP ~1.1–1.3, Section 3) makes it a preferred starting material for synthesizing sulfonamide-based drug candidates requiring enhanced membrane permeability or blood-brain barrier penetration. The aminomethyl group provides a versatile handle for amide bond formation, reductive amination, or sulfonamide coupling, enabling the construction of focused libraries of N,N-diethyl sulfonamide analogs .

Scaffold for Membrane Transport Modulator Development

Based on class-level evidence that N,N-diethyl sulfonamides inhibit anion transport (Section 3), this compound can serve as a core scaffold for developing pharmacological tools targeting membrane transporters, including organic anion transporters (OATs) or chloride channels. The aminomethyl group allows for further functionalization to optimize potency and selectivity [1].

Hydrochloride Salt for Aqueous Assay Formulations

For in vitro biochemical or cell-based assays requiring aqueous solubility, the hydrochloride salt form (CAS 878745-43-8) is the optimal choice due to its expected enhanced solubility compared to the free base (Section 3). This ensures reproducible solution preparation and minimizes solvent-related artifacts in biological testing [2].

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